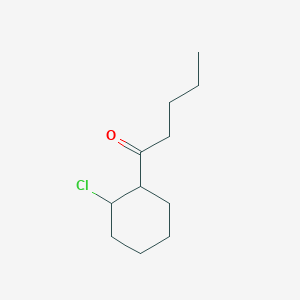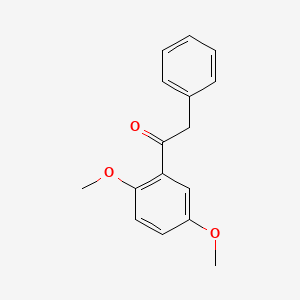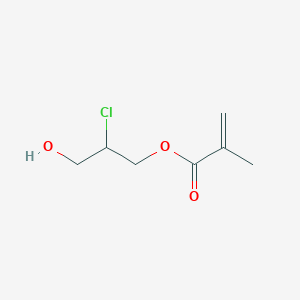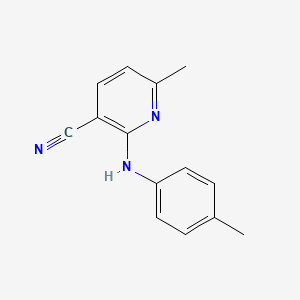
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-, also known as Isoelemicin, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, featuring three methoxy groups and a propenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of the propenyl group. One common method includes the following steps:
Methylation of Catechol: Catechol is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1,2-dimethoxybenzene.
Formylation: The 1,2-dimethoxybenzene is then formylated using a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
Reduction and Alkylation: The formyl group is reduced to an alcohol, which is then dehydrated to form the propenyl group.
Industrial Production Methods
Industrial production of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated derivatives.
Substitution: Produces halogenated or nitrated derivatives.
科学的研究の応用
B
特性
| 81148-83-6 | |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
1,2,3-trimethoxy-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5-8H,1-4H3/b6-5+ |
InChIキー |
BWDCJRUCCWZCIY-AATRIKPKSA-N |
異性体SMILES |
C/C=C/C1=C(C(=C(C=C1)OC)OC)OC |
正規SMILES |
CC=CC1=C(C(=C(C=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)



![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)



![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

